5-Chloro-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .
Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5-Hydroxypyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrimidine 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
- 2-Chloropyrimidine 1-oxide
- 4-Chloropyrimidine 1-oxide
- 2,4-Dichloropyrimidine 1-oxide
Comparison: 5-Chloropyrimidine 1-oxide is unique due to the specific positioning of the chlorine atom and the oxide group, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, 5-Chloropyrimidine 1-oxide may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted research and development .
Properties
CAS No. |
114969-48-1 |
---|---|
Molecular Formula |
C4H3ClN2O |
Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
InChI Key |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Canonical SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Synonyms |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.